molecular formula C25H29N3O2 B2372925 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide CAS No. 941986-12-5

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide

Cat. No.: B2372925
CAS No.: 941986-12-5
M. Wt: 403.526
InChI Key: YDYGTBWPELXOQL-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide is a complex organic compound that features a naphthamide core with a dimethylamino phenyl group and a morpholinoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced amine forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(dimethylamino)phenyl)-2-piperidinoethyl)-1-naphthamide
  • N-(2-(4-(dimethylamino)phenyl)-2-pyrrolidinoethyl)-1-naphthamide

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-27(2)21-12-10-20(11-13-21)24(28-14-16-30-17-15-28)18-26-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,14-18H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYGTBWPELXOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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